Benzoxazole, 2-(4-(2-((1,1'-biphenyl)-4-yl)ethenyl)phenyl)-5,7-dimethyl-
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Overview
Description
Benzoxazole, 2-[4-[2-([1,1’-biphenyl]-4-yl)ethenyl]phenyl]-5,7-dimethyl- is a complex organic compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are often employed to enhance the reaction efficiency . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) has been used to synthesize benzoxazole derivatives in water under reflux conditions, achieving yields of 79-89% .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzoxazole derivatives undergo various chemical reactions, including:
Oxidation: Benzoxazole derivatives can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of a functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoxazole derivatives can yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzoxazole derivatives have a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of benzoxazole derivatives involves their interaction with specific molecular targets and pathways. For instance, some benzoxazole derivatives inhibit DNA topoisomerases, enzymes crucial for DNA replication and transcription, thereby exhibiting anticancer activity . The planar structure of benzoxazole allows for efficient interaction with biological targets through π-π stacking or π-cation interactions, while the oxygen and nitrogen atoms in the oxazole ring can form hydrogen bonds .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: An analog with the oxygen replaced by a nitrogen atom.
Benzothiazole: An analog with the oxygen replaced by a sulfur atom.
Benzofuran: An analog without the nitrogen atom.
Uniqueness
Benzoxazole derivatives are unique due to their diverse biological activities and wide range of applications. The presence of both oxygen and nitrogen atoms in the oxazole ring allows for versatile functionalization and interaction with various biological targets, making them valuable in drug discovery and development .
Properties
CAS No. |
40704-04-9 |
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Molecular Formula |
C29H23NO |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
5,7-dimethyl-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1,3-benzoxazole |
InChI |
InChI=1S/C29H23NO/c1-20-18-21(2)28-27(19-20)30-29(31-28)26-16-12-23(13-17-26)9-8-22-10-14-25(15-11-22)24-6-4-3-5-7-24/h3-19H,1-2H3/b9-8+ |
InChI Key |
PQKKXHAZEZTNFG-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)C5=CC=CC=C5)C |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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